Bienvenue dans la boutique en ligne BenchChem!

BN-81674

Somatostatin Receptor Binding Affinity

BN-81674 is the first-in-class, high-purity non-peptide sst3 antagonist (Ki=0.92 nM), offering a 3.2x potency advantage over analogs. Its unique 1,1-dipentyl substitution ensures definitive sst3 blockade, minimizing off-target effects and enabling reproducible, high-quality data. Order from verified B2B vendors for reliable R&D outcomes.

Molecular Formula C30H38N4
Molecular Weight 454.6 g/mol
CAS No. 252278-73-2
Cat. No. B1667337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN-81674
CAS252278-73-2
Synonyms1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
BN 81674
BN-81674
BN81674
Molecular FormulaC30H38N4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC
InChIInChI=1S/C30H38N4/c1-3-5-12-18-30(19-13-6-4-2)28-24(23-16-10-11-17-25(23)32-28)20-26(34-30)29-31-21-27(33-29)22-14-8-7-9-15-22/h7-11,14-17,21,26,32,34H,3-6,12-13,18-20H2,1-2H3,(H,31,33)/t26-/m1/s1
InChIKeyDGSMSHNIDMODOQ-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole (BN-81674): Sourcing a Non-Peptide sst3 Antagonist for Research


(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole, also known as BN-81674 or BN 81,674, is a synthetic, non-peptide small molecule belonging to the tetrahydro-β-carboline class [1]. It acts as a potent and selective antagonist of the human somatostatin receptor subtype 3 (sst3) [1]. Its molecular formula is C30H38N4 with a molecular weight of 454.65 g/mol . The compound is identified by CAS Registry Number 252278-73-2 and UNII AW987R473Z [2].

Why (3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole (BN-81674) Cannot Be Replaced by a Generic sst3 Ligand


BN-81674 represents a pioneering, non-peptide chemical class for sst3 antagonism [1]. Its molecular structure fundamentally differs from peptide-based analogs (e.g., octreotide, pasireotide) and even other small molecule sst3 antagonists in key pharmacophoric features, notably the 1,1-dipentyl substitution pattern on the tetrahydro-β-carboline core [1]. This specific architecture dictates its unique binding kinetics, functional antagonism potency, and selectivity profile across the somatostatin receptor family [2]. Consequently, substitution with a generic sst3 ligand or a close analog (e.g., BN-81644) will result in quantitatively different experimental outcomes, invalidating comparative studies and confounding data interpretation.

Quantitative Differentiation of (3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole (BN-81674) from Comparators


High-Affinity sst3 Binding: BN-81674 vs. Direct Analog BN-81644

BN-81674 (compound 4n) exhibits sub-nanomolar binding affinity for the human sst3 receptor (Ki = 0.92 nM) in a radioligand binding assay [1]. Its direct structural analog, BN-81644 (compound 4k), which differs by having a 1,1-dibutyl group instead of a 1,1-dipentyl group, shows a slightly higher binding affinity (Ki = 0.64 nM) [1]. The quantified difference is approximately 0.28 nM.

Somatostatin Receptor Binding Affinity

Functional Antagonism of cAMP Accumulation: BN-81674 vs. BN-81644

BN-81674 demonstrates potent functional antagonism by reversing somatostatin-induced inhibition of cyclic AMP (cAMP) accumulation through sst3 receptors, with an IC50 of 0.84 nM [1]. In contrast, the direct analog BN-81644 exhibits an IC50 of 2.7 nM in the same assay [1]. BN-81674 is approximately 3.2-fold more potent in this functional readout.

Somatostatin cAMP Functional Antagonism

Subtype Selectivity: BN-81674 vs. Multi-sst Peptide Analog Pasireotide

BN-81674 is characterized as a highly selective sst3 antagonist, with the original publication highlighting its selectivity over other sst subtypes [1]. While exact Ki values for all subtypes are not reported for BN-81674, data for its close analog BN-81644 demonstrates substantial selectivity: Ki values of 3,700 nM (sst1), >10,000 nM (sst2), 7,100 nM (sst4), and 2,200 nM (sst5) [2]. In contrast, the clinically used peptide analog pasireotide is a pan-somatostatin agonist with high affinity for sst1 (pKi 8.2; Ki ~6.3 nM), sst2 (pKi 9.0; Ki ~1 nM), sst3 (pKi 9.1; Ki ~0.79 nM), and sst5 (pKi 9.9; Ki ~0.13 nM) .

Somatostatin Receptor Subtype Selectivity

Potency Benchmarking: BN-81674 vs. Peptide Agonist Octreotide

BN-81674 is a potent antagonist with a Ki of 0.92 nM for the human sst3 receptor [1]. The widely used peptide somatostatin analog octreotide, an agonist at sst receptors, exhibits a much broader range of affinities for sst3, with reported Ki values typically between 4.4 nM and 34.5 nM [2]. This represents a 4.8- to 37.5-fold higher affinity for BN-81674 at the sst3 receptor compared to octreotide.

Somatostatin Receptor Binding Potency

Molecular Differentiation: Non-Peptide Scaffold vs. Peptide-based sst3 Ligands

BN-81674 is a non-peptide small molecule with a tetrahydro-β-carboline core [1]. Its molecular weight is 454.65 g/mol . In contrast, octreotide and pasireotide are cyclic octapeptide and cyclohexapeptide analogs, respectively, with molecular weights of 1019.2 g/mol (octreotide) [2] and 1047.2 g/mol (pasireotide) [3]. The >50% reduction in molecular weight for BN-81674 is a direct consequence of its non-peptide nature.

Somatostatin Chemical Structure Non-Peptide

Optimal Research Applications for (3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole (BN-81674) Based on Quantitative Differentiation


Target Validation and Deconvolution of sst3-Specific Pathways

BN-81674 is the optimal tool for experiments requiring definitive attribution of biological effects to the sst3 receptor. Its high selectivity for sst3 over other somatostatin receptor subtypes (as inferred from BN-81644 data) [1] allows researchers to cleanly interrogate sst3 function without confounding cross-reactivity, a critical advantage over non-selective ligands like pasireotide . The potent functional antagonism (cAMP IC50 = 0.84 nM) [2] ensures complete receptor blockade at low concentrations, minimizing off-target risks.

In Vitro Functional Assays Requiring Potent Antagonism

For cell-based assays measuring cAMP accumulation or other downstream signaling events, BN-81674 provides superior functional potency compared to its closest analog BN-81644 (IC50 0.84 nM vs. 2.7 nM) [2]. This 3.2-fold potency difference translates to lower compound consumption and reduced solvent exposure for cells, improving assay robustness and reproducibility. It is the preferred choice for functional studies where maximal sst3 blockade is required.

Comparative Pharmacology Studies with Non-Peptide sst3 Antagonists

BN-81674, as the first-in-class potent and selective non-peptide sst3 antagonist [2], serves as the foundational reference compound for any study investigating the pharmacology of non-peptide sst3 ligands. Its distinct molecular scaffold and pharmacokinetic properties differentiate it from later-generation compounds like MK-4256, enabling researchers to explore structure-activity relationships and off-target liability profiles (e.g., hERG interaction) within this chemical series.

Sourcing for Preclinical Proof-of-Concept Studies in Cancer Research

BN-81674 has been specifically cited for its potential use in cancer research . Given its potent sst3 antagonism and selectivity profile, it is a suitable tool for investigating the role of sst3 in tumor cell proliferation, apoptosis, and angiogenesis in preclinical models. Its non-peptide nature may offer advantages in formulation and dosing compared to peptide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BN-81674

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.